molecular formula C10H12F3NO2 B13474249 (S)-2-Amino-2-(2-methoxy-3-(trifluoromethyl)phenyl)ethan-1-ol

(S)-2-Amino-2-(2-methoxy-3-(trifluoromethyl)phenyl)ethan-1-ol

Cat. No.: B13474249
M. Wt: 235.20 g/mol
InChI Key: LWEBWRFWIXNOIM-MRVPVSSYSA-N
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Description

(2S)-2-amino-2-[2-methoxy-3-(trifluoromethyl)phenyl]ethan-1-ol is a chiral compound with a complex structure that includes an amino group, a methoxy group, and a trifluoromethyl group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-amino-2-[2-methoxy-3-(trifluoromethyl)phenyl]ethan-1-ol typically involves several steps. One common method is the asymmetric synthesis, which ensures the production of the desired enantiomer. The process may involve the use of chiral catalysts or chiral auxiliaries to achieve the desired stereochemistry.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can be employed to ensure the efficient production of the compound.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-amino-2-[2-methoxy-3-(trifluoromethyl)phenyl]ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxides.

    Reduction: The compound can be reduced to form amines or alcohols.

    Substitution: The methoxy and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro compounds, while reduction can produce primary or secondary amines.

Scientific Research Applications

(2S)-2-amino-2-[2-methoxy-3-(trifluoromethyl)phenyl]ethan-1-ol has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and protein binding.

    Industry: The compound can be used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (2S)-2-amino-2-[2-methoxy-3-(trifluoromethyl)phenyl]ethan-1-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the methoxy and trifluoromethyl groups can influence the compound’s lipophilicity and binding affinity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-amino-2-[2-methoxyphenyl]ethan-1-ol: Lacks the trifluoromethyl group, which may affect its biological activity.

    (2S)-2-amino-2-[3-(trifluoromethyl)phenyl]ethan-1-ol: The position of the trifluoromethyl group is different, which can influence its chemical properties.

    (2S)-2-amino-2-[2-methoxy-4-(trifluoromethyl)phenyl]ethan-1-ol: The trifluoromethyl group is in a different position, potentially altering its reactivity.

Uniqueness

The unique combination of the methoxy and trifluoromethyl groups in (2S)-2-amino-2-[2-methoxy-3-(trifluoromethyl)phenyl]ethan-1-ol contributes to its distinct chemical and biological properties. The specific arrangement of these groups can enhance its binding affinity and selectivity for certain molecular targets, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C10H12F3NO2

Molecular Weight

235.20 g/mol

IUPAC Name

(2S)-2-amino-2-[2-methoxy-3-(trifluoromethyl)phenyl]ethanol

InChI

InChI=1S/C10H12F3NO2/c1-16-9-6(8(14)5-15)3-2-4-7(9)10(11,12)13/h2-4,8,15H,5,14H2,1H3/t8-/m1/s1

InChI Key

LWEBWRFWIXNOIM-MRVPVSSYSA-N

Isomeric SMILES

COC1=C(C=CC=C1C(F)(F)F)[C@@H](CO)N

Canonical SMILES

COC1=C(C=CC=C1C(F)(F)F)C(CO)N

Origin of Product

United States

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